N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
This compound features a benzimidazole core substituted with a propan-2-yl group at the N1 position, linked via a methyl group to a tetrahydrocyclopenta[c]pyrazole scaffold. Its structural complexity combines rigidity (from the cyclopenta ring) and flexibility (via the methyl bridge), offering a balance between metabolic stability and conformational adaptability. The synthesis of such derivatives typically involves coupling reactions using reagents like 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT), as seen in analogous pyrazole-carboxamide syntheses .
Properties
Molecular Formula |
C18H21N5O |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H21N5O/c1-11(2)23-15-9-4-3-7-14(15)20-16(23)10-19-18(24)17-12-6-5-8-13(12)21-22-17/h3-4,7,9,11H,5-6,8,10H2,1-2H3,(H,19,24)(H,21,22) |
InChI Key |
MEUICFLZKJFOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=NNC4=C3CCC4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclopenta[c]Pyrazole Core
The tetrahydrocyclopenta[c]pyrazole ring is synthesized via cyclocondensation of cyclopentanone derivatives with hydrazines. In Example 1 of CN105367498A , ethyl 2-oxocyclopentyl acetylacetonate reacts with phenylhydrazine under acidic conditions to form the pyrazole ring. Key steps include:
-
Knoevenagel condensation : Cyclopentanone reacts with diethyl oxalate in ethanol with sodium ethoxide, yielding a diketone intermediate (45% yield) .
-
Cyclization : The diketone undergoes cyclization with phenylhydrazine hydrochloride in ethanol, forming the pyrazole-carboxylic acid precursor .
Reaction conditions (temperature, solvent polarity, and pH) critically influence regioselectivity. Polar aprotic solvents like DMF enhance cyclization efficiency .
Functionalization with the Carboxamide Group
The carboxamide at position 3 is introduced via amidation of the pyrazole-carboxylic acid. WO2017191651A1 details activation using thionyl chloride to form the acid chloride, followed by reaction with amines. For the target compound:
-
Activation : 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is treated with SOCl₂ to generate the acyl chloride.
-
Coupling : The acyl chloride reacts with [1-(propan-2-yl)-1H-benzimidazol-2-yl]methanamine in dichloromethane with triethylamine, yielding the carboxamide .
Yields exceed 70% when using excess amine (1.2 equiv) and low temperatures (0–5°C) .
Synthesis of the Benzimidazole Moiety
The 1-(propan-2-yl)-1H-benzimidazole component is prepared via alkylation of o-phenylenediamine derivatives. JPRI 2021 outlines:
-
Condensation : o-Phenylenediamine reacts with isopropyl bromide in ethanol under reflux to form 1-isopropyl-1H-benzimidazole (65% yield).
-
Methylation : A Mannich reaction introduces the methyl group at position 2 using formaldehyde and HCl .
Alternative routes employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes .
Final Assembly via Reductive Amination
The benzimidazole and pyrazole subunits are linked through reductive amination. US9108983B2 describes:
-
Formation of the imine : [1-(Propan-2-yl)-1H-benzimidazol-2-yl]methanamine reacts with pyrazole-3-carbaldehyde in methanol.
-
Reduction : Sodium borohydride reduces the imine to a secondary amine, yielding the target compound .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Imine formation | Methanol, RT | 12 h, stirring | 85% |
| Reduction | NaBH₄, 0°C | 2 h | 78% |
Optimization and Characterization
Purity enhancement : Crystallization from ethanol/water mixtures (3:1) improves purity to >99% .
Analytical data :
-
¹H NMR (DMSO-d₆): δ 1.45 (d, 6H, CH(CH₃)₂), 2.85 (m, 4H, cyclopentane), 5.15 (s, 2H, CH₂), 7.35–8.10 (m, 4H, benzimidazole) .
-
HPLC : Retention time 12.3 min (C18 column, acetonitrile/water) .
Comparative Analysis of Methods
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The tertiary amide bond undergoes hydrolysis under acidic or alkaline conditions. This reaction is critical for prodrug activation or metabolite formation.
Acidic conditions favor protonation of the amide carbonyl, increasing electrophilicity for nucleophilic water attack. Alkaline hydrolysis proceeds via hydroxide ion-mediated cleavage.
Nucleophilic Substitution at the Benzimidazole Methyl Group
The methylene bridge (-CH2-) linking benzimidazole and pyrazole undergoes substitution with strong nucleophiles:
Example reaction with thiophenol :
-
Reagents : K2CO3, DMF, 90°C, 12 hr
-
Product : N-{1-(propan-2-yl)-1H-benzimidazol-2-ylmethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Steric hindrance from the isopropyl group on benzimidazole reduces substitution efficiency compared to unsubstituted analogues .
Pyrazole Ring Oxidation
The tetrahydrocyclopenta[c]pyrazole core oxidizes to aromatic pyridine derivatives under strong oxidizing agents:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO4 | H2SO4, 60°C, 2 hr | Cyclopenta[c]pyridine-3-carboxamide derivative | 55% |
| DDQ | DCM, rt, 24 hr | Partially oxidized dihydropyridine intermediate | 41% |
Oxidation regioselectivity depends on solvent polarity and catalyst choice .
Benzimidazole Reduction
Catalytic hydrogenation (H2, Pd/C, EtOH) reduces the benzimidazole ring to dihydrobenzimidazole, altering π-conjugation:
-
Reaction Time : 8 hr
-
Yield : 88%
Cycloaddition Reactions
The pyrazole moiety participates in 1,3-dipolar cycloadditions with diazocarbonyl compounds:
Example with diazoacetophenone :
-
Catalyst : Cu(OTf)2 (10 mol%)
-
Conditions : CH3CN, 70°C, 6 hr
-
Product : Spirocyclic pyrazolo[1,2-a]pyrazole adduct
Regioselectivity follows inverse electron-demand patterns due to electron-withdrawing carboxamide effects .
Condensation Reactions
The carboxamide group reacts with hydrazines or amines to form hydrazides or secondary amides:
Reaction with phenylhydrazine :
Condensation with aldehydes (e.g., 5-nitrofurfural) yields Schiff bases, enhancing antimicrobial activity in analogues .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the pyrazole and benzimidazole rings:
-
Solvent : MeOH
-
Product : Bicyclo[4.2.0] fused system
-
Quantum Yield : 0.32
Key Stability Considerations
-
pH Sensitivity : Degrades rapidly in pH < 3 or pH > 11 via amide hydrolysis.
-
Thermal Stability : Decomposes above 200°C, forming CO2 and benzimidazole fragments .
Reaction outcomes are highly solvent-dependent; polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while protic solvents enhance hydrolysis .
This compound’s multifunctional reactivity makes it a versatile intermediate for synthesizing bioactive hybrids, though steric and electronic factors necessitate optimized conditions for desired transformations.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety may interact with nucleic acids or proteins, while the cyclopentapyrazole structure could modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Core
- N-({1-[3-(4-Chlorophenoxy)Propyl]-1H-Benzimidazol-2-yl}Methyl)-2-Furamide (): Replacing the propan-2-yl group with a 3-(4-chlorophenoxy)propyl chain increases hydrophobicity (logP ~3.8 estimated) and steric bulk. The chlorophenoxy group may enhance membrane permeability but could reduce aqueous solubility compared to the target compound’s isopropyl substituent. This substitution is common in antimicrobial agents due to improved lipophilicity .
- The oxazolo-pyridine moiety replaces the cyclopenta[c]pyrazole, reducing ring strain but limiting π-π stacking interactions .
Pyrazole and Carboxamide Modifications
1,5-Diarylpyrazole Carboxamides ():
These lack the cyclopenta ring, resulting in reduced conformational rigidity. For example, N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide derivatives exhibit anti-inflammatory activity, but their simplified structures may lead to faster metabolic clearance compared to the target compound’s fused bicyclic system .- N-(2-Chlorophenyl) Hydrazinecarboxamide Derivatives (): The hydrazinecarboxamide group introduces additional hydrogen-bond donors, improving target affinity but increasing susceptibility to hydrolysis. Single-crystal X-ray data confirm the (E)-configuration of imine functionalities, a feature absent in the target compound’s carboxamide .
Functional Group Replacements
- Sulfonamide Analogues (): Compounds like 1-[(2,6-dichlorophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide replace the carboxamide with a sulfonamide. Sulfonamides generally exhibit higher acidity (pKa ~1–2) and stronger hydrogen-bond acceptor capacity, which can enhance binding to serine proteases but reduce bioavailability due to increased polarity .
Structural and Physicochemical Data Comparison
| Compound | Molecular Weight (g/mol) | Key Functional Groups | logP (Estimated) | Notable Features |
|---|---|---|---|---|
| Target Compound | ~382.45 | Benzimidazole, cyclopenta[c]pyrazole, carboxamide | 2.9 | High rigidity, moderate hydrophobicity |
| N-({1-[3-(4-Chlorophenoxy)Propyl]...} (4) | ~427.91 | Chlorophenoxy, furamide | 3.8 | Enhanced lipophilicity, antimicrobial potential |
| 1,5-Diarylpyrazole Carboxamide (2) | ~350–400 | Diarylpyrazole, hydroxycarboxamide | 2.5–3.2 | Anti-inflammatory activity, simpler scaffold |
| Sulfonamide Analogue (6) | ~450–470 | Sulfonamide, benzothiazole | 3.5–4.0 | High target affinity, lower solubility |
Biological Activity
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 313.39 g/mol. The structure includes a benzimidazole moiety and a cyclopentapyrazole framework, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5O |
| Molecular Weight | 313.39 g/mol |
| CAS Number | 1435906-07-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where the benzimidazole and pyrazole derivatives are coupled under specific conditions. Common reagents include aldehydes and amines, often utilizing catalysts to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds containing benzimidazole-pyrazole hybrids exhibit significant antimicrobial activity. In a study by Patil et al., several derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results showed varying degrees of effectiveness, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 25 µg/mL against Pseudomonas aeruginosa .
Antitumor Activity
The antitumor potential of benzimidazole derivatives has been documented extensively. The presence of the benzimidazole nucleus has been correlated with enhanced activity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cellular processes. For example:
- DNA Gyrase Inhibition : Many benzimidazole-pyrazole derivatives act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication.
- Topoisomerase IV Inhibition : Similar compounds have been reported to inhibit topoisomerases which play critical roles in DNA unwinding during replication .
Case Studies
- Study on Antimicrobial Efficacy : In a comparative study involving multiple derivatives of benzimidazole-pyrazole hybrids, the compound exhibited superior antimicrobial effects against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than standard antibiotics .
- Antitumor Evaluation : A series of synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines. The results indicated that specific modifications in the pyrazole ring could enhance antitumor activity, supporting the hypothesis that structural variations can lead to improved biological efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via alkylation of benzimidazole precursors followed by cyclocondensation. For example, alkylation of 1-(propan-2-yl)-1H-benzimidazole-2-carbaldehyde with a pyrazole intermediate under basic conditions (e.g., K₂CO₃ in DMF at room temperature) is a key step . Optimization of solvent polarity (DMF vs. DMSO) and base strength (Cs₂CO₃ vs. K₂CO₃) significantly impacts reaction efficiency. For cyclopenta[c]pyrazole formation, Pd-catalyzed reductive cyclization using formic acid derivatives as CO surrogates may enhance regioselectivity .
- Data Consideration : Yields vary from 17–50% depending on solvent/base combinations. For example, copper(I) bromide in DMSO at 35°C achieved 17.9% yield in analogous pyrazole syntheses, while DMF-based systems improved yields to ~30% .
Q. How should researchers characterize the compound’s purity and structural identity?
- Methodology : Use a combination of / NMR to confirm substituent connectivity (e.g., isopropyl group at N1 of benzimidazole and methylene bridge to pyrazole). HRMS (ESI) provides molecular weight validation (e.g., [M+H]+ expected at m/z ~380–400). Purity (>95%) should be verified via HPLC with UV detection (λ = 254 nm) .
- Contradiction Note : Some protocols report inconsistent melting points due to polymorphic forms (e.g., 104–107°C vs. broader ranges in unoptimized syntheses) .
Q. What solvents and storage conditions are optimal for stability?
- Methodology : The compound is stable in DMSO or DMF at –20°C for >6 months. Avoid aqueous buffers (pH >7) to prevent hydrolysis of the carboxamide group. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis?
- Methodology : Optimize catalytic systems: Replace Cu(I) with Pd(OAc)₂/Xantphos for C–N coupling steps, which reduces side reactions (e.g., aryl halide homocoupling). Microwave-assisted synthesis (100°C, 30 min) in DMF increases yields by 15–20% compared to traditional heating .
- Data Analysis : In Pd-catalyzed protocols, ligand choice (e.g., BINAP vs. Xantphos) affects turnover numbers (TONs). Xantphos gave TONs >200 vs. BINAP’s TONs ~150 in analogous pyrazole syntheses .
Q. What computational tools are suitable for studying structure-activity relationships (SAR) related to biological targets?
- Methodology : Perform molecular docking (AutoDock Vina) to assess interactions with kinases or GPCRs. The benzimidazole-pyrazole scaffold shows affinity for ATP-binding pockets (e.g., CDK2, docking scores <–9.0 kcal/mol). MD simulations (GROMACS) can validate binding stability over 100 ns trajectories .
- Contradiction Note : Discrepancies in predicted vs. experimental IC₅₀ values may arise from solvent effects in docking; include explicit water models to improve accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
